Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
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Description
Synthesis Analysis
The synthesis of indole derivatives often involves selective acylation at the 3-position, demonstrating the flexibility of indoles to undergo various chemical modifications. For instance, indoles can be selectively acylated at the 3-position in high yields using acyl chlorides in the presence of diethylaluminum chloride or dimethylaluminum chloride, under mild conditions without NH protection (Okauchi et al., 2000). Additionally, the synthesis of 3-(2-N,N-diethylaminoethoxy)indole derivatives starting from 3-silyloxy-2-methylindoles via deprotection and in situ aminoalkylation has been described, highlighting the synthetic versatility of indole derivatives (Alex et al., 2008).
Molecular Structure Analysis
Indole derivatives exhibit a wide range of molecular structures due to the ease with which they can be functionalized. The synthesis of furo[indole] derivatives demonstrates the chemical creativity available, showcasing the formation of complex structures via intramolecular cyclization and formylation (Grinev et al., 1977). Multicomponent reactions involving indole, ethyl glyoxylate, and anilines catalyzed by scandium triflate further illustrate the structural diversity achievable, leading to novel aza-Diels–Alder adducts (Desimoni et al., 2009).
Chemical Reactions and Properties
Indole derivatives participate in a wide array of chemical reactions, reflecting their diverse chemical properties. The use of palladium-catalyzed reactions for the synthesis and functionalization of indoles has been extensively studied, enabling the development of numerous biologically active compounds and highlighting the indole nucleus's pivotal role in organic synthesis (Cacchi & Fabrizi, 2005). Moreover, the capability of N,N-diethyl-1-tosyl-3-indoleglyoxylamide to act as a dienophile in Diels-Alder reactions underlines the reactivity and versatility of indole derivatives (Biolatto et al., 2000).
Future Directions
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFPPUOIJSKQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144030 |
Source
|
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
CAS RN |
101586-49-6 |
Source
|
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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